molecular formula C21H23ClN6O3 B2492374 1-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1014032-06-4

1-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2492374
CAS RN: 1014032-06-4
M. Wt: 442.9
InChI Key: SSJLKIMQBOGTGK-UHFFFAOYSA-N
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Description

The interest in purine derivatives, such as the compound , stems from their wide range of biological activities and applications in medicinal chemistry. These compounds are central to developing therapeutic agents due to their structural similarity to naturally occurring nucleotides.

Synthesis Analysis

The synthesis of purine derivatives often involves multi-step chemical reactions, including halogenation, alkylation, and condensation steps. For instance, the synthesis of pyrazolopyridine derivatives as described by Menozzi, Mosti, and Schenone (1984) involves the reaction of 2H-thiopyran-3,5(4H,6H)-dione with various nucleophiles, showcasing the complexity of synthesizing such compounds (Menozzi, Mosti, & Schenone, 1984).

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by the presence of a purine base attached to various substituents that influence the compound's physical and chemical properties. Single-crystal X-ray diffraction analysis is a common method for determining these structures, as demonstrated in studies by Kumarasinghe et al. (2009), who elucidated the structure of pyrazol-propionic acid derivatives (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

Purine derivatives undergo various chemical reactions, including nucleophilic substitution and cycloaddition. These reactions are pivotal in modifying the compound's structure to achieve desired biological activities or physical properties. The reaction between chloro carbonyl phenyl ketene and amino pyrazolones, resulting in pyrazolo[1,5-a]pyrimidine derivatives, exemplifies the reactivity of such compounds (Zahedifar, Razavi, & Sheibani, 2016).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O3/c1-13-11-14(2)28(24-13)20-23-18-17(26(20)9-10-31-4)19(29)27(21(30)25(18)3)12-15-7-5-6-8-16(15)22/h5-8,11H,9-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJLKIMQBOGTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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